molecular formula C5H7ClO B095363 1-Methylcyclopropanecarbonyl chloride CAS No. 16480-05-0

1-Methylcyclopropanecarbonyl chloride

Cat. No. B095363
CAS RN: 16480-05-0
M. Wt: 118.56 g/mol
InChI Key: GTDXPJJHRWOFDI-UHFFFAOYSA-N
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Patent
US05650533

Procedure details

A solution of 1-methylcyclopropylcarbonyl chloride (11.8 g) in toluene (15 ml) was added dropwise to a solution of imidazole (13.6 g) in tetrahydrofuran (100 ml) whilst maintaining the temperature below 25° C. The mixture was stirred for 3 hours and filtered. The filtrate was evaporated to dryness to give 1-(1-methylcyclopropylcarbonyl)-imidazole (13.6 g) as a white solid, mp 34°-35° C.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:5](Cl)=[O:6])[CH2:4][CH2:3]1.[NH:8]1[CH:12]=[CH:11][N:10]=[CH:9]1>C1(C)C=CC=CC=1.O1CCCC1>[CH3:1][C:2]1([C:5]([N:8]2[CH:12]=[CH:11][N:10]=[CH:9]2)=[O:6])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
CC1(CC1)C(=O)Cl
Name
Quantity
13.6 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature below 25° C
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1(CC1)C(=O)N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.